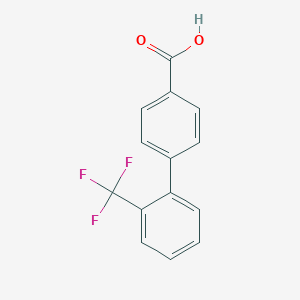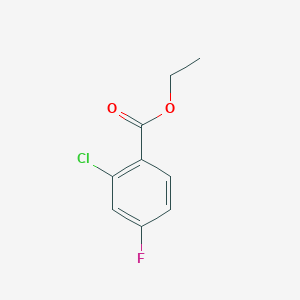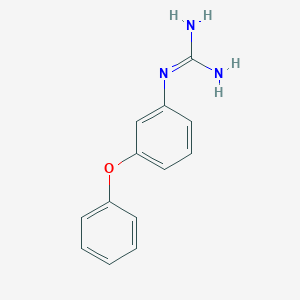
1-(3-Phenoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenoxyphenyl)guanidine is an organic compound with the molecular formula C₁₃H₁₃N₃O. It is a derivative of guanidine, characterized by the presence of a phenoxyphenyl group attached to the guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenoxyphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3-phenoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction typically proceeds as follows:
Step 1: 3-Phenoxyaniline is reacted with cyanamide in the presence of hydrochloric acid.
Step 2: The reaction mixture is heated to facilitate the formation of the guanidine derivative.
Step 3: The product is purified through recrystallization or chromatography to obtain pure this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the guanidine group into amines or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Phenoxyphenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)guanidine: Similar structure but with the phenoxy group at the 4-position.
1-(2-Phenoxyphenyl)guanidine: Similar structure but with the phenoxy group at the 2-position.
1-(3-Methoxyphenyl)guanidine: Similar structure but with a methoxy group instead of a phenoxy group
Uniqueness: 1-(3-Phenoxyphenyl)guanidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenoxy group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
2-(3-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWKTHBYXSAYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388367 |
Source


|
| Record name | 1-(3-Phenoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107771-82-4 |
Source


|
| Record name | 1-(3-Phenoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
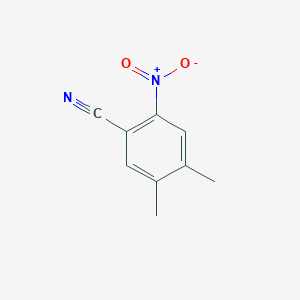
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)

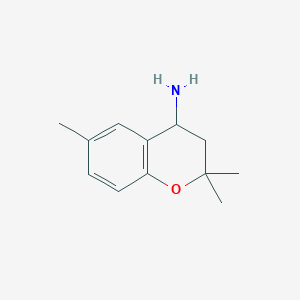
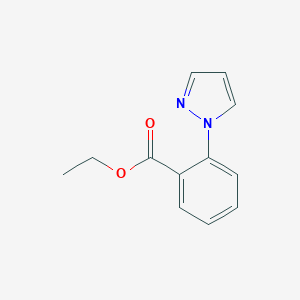
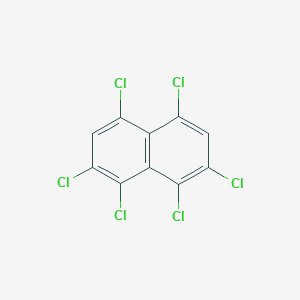
![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)
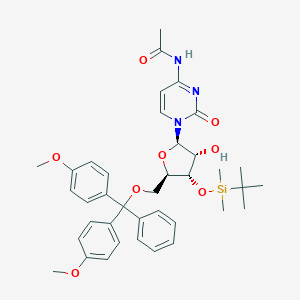
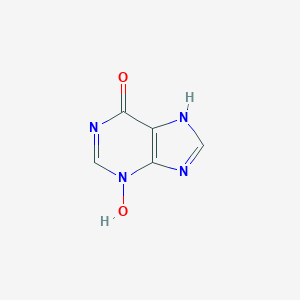
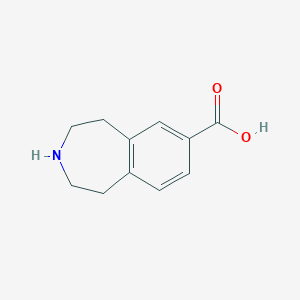
![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)
![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)
